molecular formula C25H32N2O7 B13169125 (2R,3S,5S)-1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid

(2R,3S,5S)-1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13169125
M. Wt: 472.5 g/mol
InChI Key: ZPAHMWPREKDORD-NNPDTBDGSA-N
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Description

The compound “(2R,3S,5S)-1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid” is a complex organic molecule that features multiple functional groups, including benzyloxycarbonyl, tert-butoxycarbonyl, and oxazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the pyrrolidine and oxazole rings. Common reagents used in these steps may include:

    Protecting Groups: Benzyloxycarbonyl chloride, tert-butoxycarbonyl chloride

    Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-Diisopropylcarbodiimide (DIC)

    Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carbonyl groups

    Reduction: Reduction of carbonyl groups to alcohols

    Substitution: Nucleophilic substitution reactions at the benzyloxycarbonyl and tert-butoxycarbonyl groups

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Nucleophiles: Ammonia (NH₃), Primary amines

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzyloxycarbonyl group could yield a benzoic acid derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules

    Biology: As a probe for studying enzyme mechanisms

    Medicine: As a potential drug candidate for treating various diseases

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its ligand-binding domain.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,5S)-1-[(Benzyloxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid
  • (2R,3S,5S)-1-[(tert-Butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid

Uniqueness

The uniqueness of the compound lies in its combination of functional groups and stereochemistry, which may confer specific biological activity or chemical reactivity that is not observed in similar compounds.

Properties

Molecular Formula

C25H32N2O7

Molecular Weight

472.5 g/mol

IUPAC Name

(2R,3S,5S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-(2-methylpropyl)-2-(1,3-oxazol-5-yl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C25H32N2O7/c1-16(2)11-25(22(30)34-24(3,4)5)12-18(21(28)29)20(19-13-26-15-33-19)27(25)23(31)32-14-17-9-7-6-8-10-17/h6-10,13,15-16,18,20H,11-12,14H2,1-5H3,(H,28,29)/t18-,20+,25-/m0/s1

InChI Key

ZPAHMWPREKDORD-NNPDTBDGSA-N

Isomeric SMILES

CC(C)C[C@]1(C[C@@H]([C@@H](N1C(=O)OCC2=CC=CC=C2)C3=CN=CO3)C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC1(CC(C(N1C(=O)OCC2=CC=CC=C2)C3=CN=CO3)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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